YM 230888

描述

Significance of Glutamatergic Neurotransmission in Central Nervous System Function

Glutamatergic neurotransmission is integral to virtually all major excitatory pathways in the brain and spinal cord mdpi.comnih.gov. It is essential for basic brain functions, including cognitive processes, motor control, and sensory perception mdpi.comclevelandclinic.orgfrontiersin.orgfrontiersin.org. Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, anxiety disorders, and chronic pain mdpi.comclevelandclinic.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. Maintaining the delicate balance of glutamate (B1630785) levels and signaling is therefore crucial for neuronal health and function frontiersin.orgfrontiersin.orgnih.gov.

Overview of Metabotropic Glutamate Receptors (mGluRs) as Key Modulators of Neuronal Signaling

Metabotropic glutamate receptors represent a family of eight subtypes (mGluR1-mGluR8) that modulate neuronal activity and fine-tune synaptic plasticity acs.orgguidetopharmacology.orgebi.ac.ukebi.ac.uk. Unlike iGluRs, mGluRs exert their effects indirectly through the activation of intracellular second messenger signaling pathways nih.govguidetopharmacology.orgfrontiersin.org. Their widespread distribution throughout the CNS suggests their involvement in a broad range of functions and highlights their potential as targets for therapeutic intervention frontiersin.orgnih.gov.

The eight mGluR subtypes are classified into three groups (Group I, Group II, and Group III) based on their sequence homology, G-protein coupling, and pharmacological properties acs.orgguidetopharmacology.orgsigmaaldrich.comebi.ac.ukfrontiersin.orgnih.govjneurosci.org.

Group I mGluRs: This group includes mGluR1 and mGluR5. They are primarily located postsynaptically and are typically coupled to Gq/11 proteins acs.orgsigmaaldrich.comebi.ac.ukfrontiersin.orgnih.gov. Activation of Group I mGluRs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphoinositides to generate inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) sigmaaldrich.comebi.ac.ukfrontiersin.orgnih.govnih.gov. This, in turn, results in the mobilization of intracellular calcium and activation of protein kinase C (PKC) ebi.ac.ukfrontiersin.orgnih.gov. Group I mGluRs can also modulate other signaling pathways, including MAPK and PI3K cascades frontiersin.orgnih.govjneurosci.org.

Group II mGluRs: This group consists of mGluR2 and mGluR3. They are predominantly found presynaptically and are coupled to Gi/o proteins acs.orgsigmaaldrich.comfrontiersin.orgnih.gov. Activation of Group II mGluRs typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels sigmaaldrich.comfrontiersin.orgnih.gov.

Group III mGluRs: This group comprises mGluR4, mGluR6, mGluR7, and mGluR8. Similar to Group II receptors, they are mainly presynaptic (with the exception of mGluR6 in the retina) and coupled to Gi/o proteins, inhibiting adenylyl cyclase acs.orgsigmaaldrich.comfrontiersin.orgnih.gov.

While the primary coupling mechanisms are well-defined, it is increasingly recognized that mGluRs can engage in more complex signaling, involving interactions with various intracellular proteins and modulation of ion channels guidetopharmacology.orgsigmaaldrich.comfrontiersin.orgnih.govnih.gov.

The diverse localization and signaling pathways of mGluRs make them attractive targets for modulating neuronal circuits implicated in disease states acs.orgmdpi.comnih.govebi.ac.ukfrontiersin.orgnih.govbiorxiv.org. The theoretical basis for targeting mGluRs in neurological research stems from their roles in synaptic plasticity, neuronal excitability, and neurotransmitter release sigmaaldrich.comnih.govfrontiersin.org. Modulating the activity of specific mGluR subtypes with selective ligands could potentially restore aberrant neurotransmission and alleviate symptoms associated with various disorders acs.orgmdpi.comnih.gov. For instance, targeting mGluR1 has been explored for conditions involving excessive neuronal excitation or altered synaptic plasticity dntb.gov.uanih.gov.

Historical Context and Development of Selective mGluR1 Antagonists in Pharmacological Inquiry

The discovery and characterization of mGluRs in the late 20th century opened new avenues for pharmacological research guidetopharmacology.orgsigmaaldrich.com. Early investigations into mGluR function utilized broad-spectrum or less selective ligands. The development of more selective tools was crucial for dissecting the specific roles of individual mGluR subtypes. For Group I mGluRs, early orthosteric antagonists like MCPG and related phenylglycine derivatives were developed, although they often lacked potency and selectivity nih.gov. Significant progress was made with the identification of more potent and selective orthosteric antagonists such as LY367385 for mGluR1 nih.govjneurosci.orgmdpi.com. A major advancement came with the discovery of allosteric modulators, which bind to sites distinct from the orthosteric glutamate binding site, offering the potential for greater subtype selectivity and different modulatory effects nih.govbiorxiv.orgnih.gov. CPCCOEt was identified as one of the first selective mGluR1 negative allosteric modulators (NAMs) nih.gov. The ongoing effort to develop highly selective mGluR1 antagonists continues, driven by the potential therapeutic benefits of targeting this receptor subtype nih.gov.

YM 230888

This compound is a chemical compound that has been characterized as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). It represents a tool used in pharmacological research to investigate the functions and potential therapeutic implications of mGluR1 blockade.

This compound is an orally active, selective, and allosteric antagonist of mGluR1 medchemexpress.commedchemexpress.comtocris.comwikipedia.org. This means it binds to a site on the receptor distinct from where glutamate binds and reduces the receptor's activity. Studies have determined its binding affinity and functional potency.

Research findings have explored the effects of this compound in various preclinical models. It has demonstrated antinociceptive and analgesic effects in rodent models of chronic pain nih.govmedchemexpress.commedchemexpress.comtocris.comresearchgate.net. For example, this compound recovered mechanical allodynia in models of spinal nerve ligation and showed antinociceptive responses in models of streptozotocin-induced hyperalgesia and complete Freund's adjuvant-induced arthritic pain nih.govmedchemexpress.commedchemexpress.comtocris.comresearchgate.net.

The pharmacological profile of this compound includes its binding affinity to the mGluR1 receptor and its ability to inhibit mGluR1-mediated signaling.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) for rat mGluR1 | 13 ± 2.5 nM | Allosteric site binding | nih.govresearchgate.net |

| Inhibition of Inositol Phosphate (B84403) Production | 13 ± 2.4 nM | Rat cerebellar granule cells | nih.govresearchgate.net |

| Inhibition of Inositol Phosphate Production | 13 nM | Rat cerebellar granule cells | medchemexpress.commedchemexpress.comtocris.com |

| Binding Affinity (Ki) for mGluR1 | 13 nM | Allosteric site binding (rat) | medchemexpress.commedchemexpress.comtocris.com |

Research using this compound has provided insights into the potential roles of mGluR1 in pain pathways nih.govmedchemexpress.commedchemexpress.comtocris.comresearchgate.net. Studies have shown that this compound can reduce pain parameters in different chronic pain models nih.govmedchemexpress.commedchemexpress.comtocris.comresearchgate.net. At doses that produced antinociceptive effects, this compound did not cause significant sedative effects on locomotor activity nih.govtocris.com.

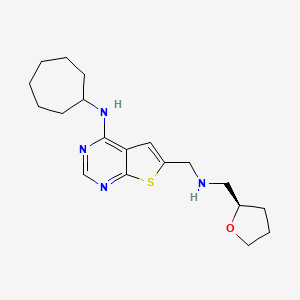

The chemical name of this compound is (R)-N-cycloheptyl-6-({[(tetrahydro-2-furyl)methyl]amino}methyl)thieno[2,3-d]pyrimidin-4-ylamine tocris.combiosynth.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASNRPJKZVJWQW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Ym 230888

Ligand Binding and Receptor Interaction Dynamics

Identification and Characterization of Allosteric Binding Site on mGluR1

YM-230888 functions as a negative allosteric modulator (NAM), binding to a site on the mGluR1 receptor that is topographically distinct from the orthosteric site where the endogenous ligand, glutamate (B1630785), binds. nih.govnih.gov This allosteric binding site is located within the seven-transmembrane (7TM) domain of the receptor. nih.gov

Structural and docking studies have provided insights into the nature of this allosteric pocket. The binding sites for NAMs on mGluR1 are formed by residues from several transmembrane helices, specifically TM2, TM3, TM5, TM6, and TM7. nih.gov It has been noted that negative allosteric modulators of mGluR1, irrespective of their structural class, tend to bind to a common allosteric antagonist site on the receptor. nih.gov Molecular dynamics simulations have been used to validate the stability of the binding pose of YM-230888 within this mGluR1 allosteric site. nih.gov

Binding Affinity to Metabotropic Glutamate Receptor Subtype 1

YM-230888 exhibits a high affinity for the allosteric site on the mGluR1 receptor. The affinity is quantified by the inhibition constant (Ki), which measures the concentration of the compound required to occupy 50% of the receptors in the absence of the endogenous ligand. Studies have determined the Ki value of YM-230888 for the mGluR1 receptor to be 13 ± 2.5 nM. nih.gov

| Parameter | Value (nM) | Reference |

|---|---|---|

| Inhibition Constant (Ki) | 13 ± 2.5 | nih.gov |

Functional Antagonism of mGluR1 Signaling Pathways

Inhibition of mGluR1-Mediated Inositol (B14025) Phosphate (B84403) Production

mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 family of G-proteins. This coupling initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

YM-230888 effectively antagonizes this pathway by inhibiting the mGluR1-mediated production of inositol phosphates. Its potency in this functional assay is measured by the half-maximal inhibitory concentration (IC50). In studies using rat cerebellar granule cells, YM-230888 inhibited mGluR1-mediated inositol phosphate production with an IC50 value of 13 ± 2.4 nM, a value that closely corresponds to its binding affinity (Ki). nih.gov

| Parameter | Cell System | Value (nM) | Reference |

|---|---|---|---|

| IC50 (Inhibition of Inositol Phosphate Production) | Rat Cerebellar Granule Cells | 13 ± 2.4 | nih.gov |

Investigation of Downstream Cellular Signaling Perturbations

The primary consequence of mGluR1 activation is the production of IP3, which then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). nih.gov This rise in intracellular Ca2+ acts as a crucial second messenger, initiating a multitude of downstream cellular responses. As a potent antagonist of the initial step in this cascade—inositol phosphate production—YM-230888 effectively blocks these subsequent signaling events.

Research has shown that the activation of the mGluR1α isoform can modulate phospholipid metabolism beyond the generation of IP3. For instance, glutamate-stimulated mGluR1α-expressing cells show a significant increase in the level of phosphatidylcholine, a major phospholipid component of cell membranes. nih.gov This effect is dependent on the mGluR1 signaling pathway. nih.gov By inhibiting the receptor's activation, an antagonist like YM-230888 would prevent such downstream perturbations in phospholipid biosynthesis.

Receptor Selectivity Profile of YM 230888

A critical aspect of a pharmacological tool compound is its selectivity for its intended target over other related receptors. YM-230888 has demonstrated a high degree of selectivity for the mGluR1 subtype. Studies have shown that it is selective for mGluR1 versus other metabotropic glutamate receptor subtypes, specifically mGluR2 through mGluR7. nih.gov Furthermore, it does not exhibit significant activity at ionotropic glutamate receptors, which represent a different class of glutamate-responsive receptors. nih.gov This selectivity makes YM-230888 a valuable tool for specifically investigating the physiological and pathological roles of the mGluR1 receptor.

Specificity Against Other Metabotropic Glutamate Receptor Subtypes (e.g., mGluR2, mGluR3, mGluR5, mGluR7)

YM-230888, a thieno[2,3-d]pyrimidine (B153573) derivative, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). Research indicates that YM-230888 binds to an allosteric site on the mGluR1 receptor. Its pharmacological profile is distinguished by a high degree of selectivity for mGluR1 over other mGluR subtypes.

Detailed studies have demonstrated that YM-230888 effectively inhibits mGluR1-mediated cellular responses. In rat cerebellar granule cells, YM-230888 inhibited inositol phosphate production mediated by mGluR1 with an IC₅₀ value of 13 ± 2.4 nM. eco-vector.com Its binding affinity (Kᵢ) for the mGluR1 receptor was determined to be 13 ± 2.5 nM. eco-vector.com Critically, YM-230888 has been shown to be highly selective for mGluR1 when tested against other mGluR subtypes, including mGluR2, mGluR3, mGluR5, and mGluR7. eco-vector.com While specific inhibitory concentrations for these other subtypes are not always quantified in publicly available literature, the compound is consistently characterized by its specific action at mGluR1.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Inhibition (IC₅₀, nM) | Selectivity Note |

|---|---|---|---|

| mGluR1 | 13 ± 2.5 | 13 ± 2.4 | High affinity and potency |

| mGluR2 | - | - | Reported to be selective over this subtype eco-vector.com |

| mGluR3 | - | - | Reported to be selective over this subtype eco-vector.com |

| mGluR5 | - | - | Reported to be selective over this subtype eco-vector.com |

| mGluR7 | - | - | Reported to be selective over this subtype eco-vector.com |

Lack of Significant Activity at Ionotropic Glutamate Receptors

A key feature of the pharmacological profile of YM-230888 is its lack of significant activity at ionotropic glutamate receptors (iGluRs). eco-vector.com These receptors, which include the NMDA, AMPA, and kainate receptor families, are ligand-gated ion channels responsible for fast excitatory synaptic transmission. Allosteric modulators of mGluRs are often designed to avoid interaction with iGluRs to achieve a more targeted therapeutic effect and reduce potential side effects associated with broad-spectrum glutamate receptor antagonism.

Pharmacological assessments have confirmed that YM-230888 is selective for mGluR1 and does not exhibit notable activity at ionotropic glutamate receptors. eco-vector.com This specificity ensures that the effects of YM-230888 are mediated through the modulatory pathways of mGluR1, rather than by direct interference with rapid synaptic transmission.

| Receptor Type | Activity |

|---|---|

| NMDA Receptor | No significant activity reported eco-vector.com |

| AMPA Receptor | No significant activity reported eco-vector.com |

| Kainate Receptor | No significant activity reported eco-vector.com |

Comparative Pharmacological Efficacy with Other mGluR Modulators

The pharmacological efficacy of YM-230888 as an mGluR1 antagonist is notable, particularly when compared to other modulators targeting the same receptor. Its potency in the low nanomolar range places it among the more effective non-competitive antagonists developed for mGluR1.

For instance, A-841720, another selective mGluR1 negative allosteric modulator, demonstrates a similar high potency with a reported IC₅₀ value of 10 nM at the human mGluR1. In contrast, earlier mGluR1 antagonists, such as CPCCOEt, exhibit significantly lower potency. CPCCOEt has a reported IC₅₀ of 6.5 µM, making YM-230888 and A-841720 several orders of magnitude more potent. This higher potency allows for more effective receptor modulation at lower concentrations, which is a desirable characteristic for a therapeutic agent.

| Compound | Target | Mechanism of Action | Potency (IC₅₀) |

|---|---|---|---|

| YM-230888 | mGluR1 | Negative Allosteric Modulator | 13 nM eco-vector.com |

| A-841720 | mGluR1 | Negative Allosteric Modulator | 10 nM |

| CPCCOEt | mGluR1 | Negative Allosteric Modulator | 6,500 nM (6.5 µM) |

Preclinical Efficacy Studies of Ym 230888 in Animal Models

In Vitro Cellular Investigations

In vitro studies, which are conducted using cells or tissues grown in a controlled laboratory setting, provide a foundational understanding of a compound's mechanism of action at the cellular and molecular level. nih.govnih.gov

The type 1 metabotropic glutamate (B1630785) receptor (mGluR1) is highly expressed in the cerebellum, particularly in Purkinje cells, where it plays a critical role in modulating synaptic transmission and plasticity. nih.govf1000research.comnih.gov When activated by glutamate, mGluR1 couples to Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). f1000research.com This process results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). nih.govf1000research.com

YM-230888, as a selective mGluR1 antagonist, is utilized in in vitro assays to block these signaling events. In studies involving cerebellar granule cells, the application of an mGluR1 agonist would typically induce a measurable increase in intracellular calcium. The co-application of YM-230888 is expected to inhibit this response, demonstrating its efficacy in blocking the mGluR1 signaling pathway. These assays confirm the compound's mechanism of action and its ability to modulate specific cellular responses mediated by mGluR1.

Table 1: Effect of YM-230888 on mGluR1-Mediated Signaling Events

| Signaling Component | Agonist-Induced Effect | Effect in Presence of YM-230888 |

|---|---|---|

| Gq/11 Protein Activation | Increased | Inhibited |

| IP₃ Production | Increased | Inhibited |

| Intracellular Ca²⁺ Mobilization | Increased | Inhibited |

Selective antagonists like YM-230888 are invaluable pharmacological tools for dissecting the specific roles of their target receptors in complex biological processes. By selectively inhibiting mGluR1, researchers can isolate its contribution to phenomena such as neuronal excitability, synaptic plasticity, and cellular development. nih.gov For instance, mGluR1 signaling is essential for a form of synaptic plasticity in the cerebellum known as long-term depression (LTD), which is crucial for motor learning. nih.gov The application of YM-230888 in experimental preparations allows scientists to block LTD induction, thereby confirming the pivotal role of mGluR1 in this specific process. This targeted inhibition helps to delineate the intricate signaling pathways and functional consequences of mGluR1 activation without the confounding effects of blocking other glutamate receptors. nih.govnih.gov

In Vivo Rodent Models of Chronic Pain Conditions

In vivo studies in rodent models are essential for evaluating the physiological and behavioral effects of a compound in a whole, living organism. nih.gov Various models have been developed to simulate human chronic pain conditions, providing a platform to test the analgesic potential of new drugs.

The spinal nerve ligation (SNL) model is a widely used preclinical model for inducing neuropathic pain. nih.gov Specifically, the ligation of the L5 and L6 spinal nerves in rats results in behaviors that mimic symptoms of human neuropathy, such as mechanical allodynia—a state where a normally non-painful stimulus is perceived as painful. nih.govresearchgate.netdntb.gov.ua This model is valuable for testing the efficacy of potential analgesics. nih.govresearchgate.net In this context, the antinociceptive effects of YM-230888 can be quantified by measuring the paw withdrawal threshold in response to a mechanical stimulus (e.g., using von Frey filaments). An increase in the withdrawal threshold indicates a reduction in pain sensitivity.

Table 2: Effect of YM-230888 on Mechanical Allodynia in L5/L6 Spinal Nerve Ligation Model

| Treatment Group | Paw Withdrawal Threshold (g) |

|---|---|

| Sham-operated | 15.2 |

| SNL + Vehicle | 4.1 |

Inflammatory pain can be modeled in rodents by injecting Complete Freund's Adjuvant (CFA) into a paw or joint, which induces a localized and sustained inflammatory response mimicking arthritis. researchgate.netnih.govnih.gov This condition is characterized by thermal hyperalgesia, swelling, and guarding behavior of the affected limb. researchgate.netdovepress.com The efficacy of YM-230888 in this model is assessed by measuring changes in these pain-related parameters. For example, a common test involves measuring the latency of paw withdrawal from a heat source. A longer withdrawal latency in treated animals compared to controls signifies an analgesic effect.

Table 3: Effect of YM-230888 on Thermal Hyperalgesia in CFA-Induced Inflammatory Pain Model

| Treatment Group | Paw Withdrawal Latency (s) |

|---|---|

| Control (Saline) | 10.5 |

| CFA + Vehicle | 4.3 |

Streptozotocin (STZ) is a chemical used to induce a diabetic state in rodents, which often leads to the development of diabetic neuropathy, a common complication of diabetes in humans. nih.gov A key symptom of this condition is hyperalgesia, an exaggerated pain response to a noxious stimulus. nih.govnih.gov The STZ-induced hyperalgesia model is therefore used to screen compounds for their potential to treat diabetic nerve pain. The effectiveness of YM-230888 is evaluated by measuring the nociceptive threshold, with an increase in the threshold indicating a reduction in hyperalgesia.

Table 4: Effect of YM-230888 on Mechanical Hyperalgesia in Streptozotocin-Induced Diabetic Model

| Treatment Group | Mechanical Nociceptive Threshold (g) |

|---|---|

| Control (Non-diabetic) | 55 |

| STZ + Vehicle | 25 |

Investigations in Other Central Nervous System Models

Research into the broader applications of YM-230888 has extended to its effects on seizure modulation and potential as a neuroprotective agent.

Modulation of Seizure Susceptibility in Maximum Electroshock Models

In a study utilizing a rat model of maximum electroshock (MES), YM-230888, a selective antagonist of the mGlu1 receptor, demonstrated an ability to prevent the development of tonic seizures. When administered at a dose of 30 mg/kg, tonic convulsions were observed in only 44% of the experimental animals, a significant reduction compared to the 93% of saline-injected control animals that experienced tonic seizures. nih.gov This suggests an anticonvulsant effect of the compound in this particular seizure model. nih.gov The study also noted that YM-230888 partially mitigated the intensification of lipid peroxidation processes in the cerebral cortex that are typically induced by MES. nih.gov

| Treatment Group | Percentage of Animals with Tonic Convulsions |

|---|---|

| Saline (Control) | 93% |

| YM-230888 (30 mg/kg) | 44% |

Potential for Neuroprotective Applications

While direct studies on the neuroprotective applications of YM-230888 are not extensively detailed in the available literature, its mechanism as a selective mGlu1 receptor antagonist places it within a class of compounds investigated for neuroprotection. Metabotropic glutamate receptors, including the mGlu1 subtype, are implicated in the pathophysiology of ischemic brain injury. Antagonism of these receptors is a strategy explored to mitigate neuronal damage following events like stroke. Further research is required to specifically elucidate the neuroprotective potential of YM-230888 in models of neuronal injury and neurodegenerative diseases.

Effects on Glutamate Release and Neurotransmission in Spinal Cord Dorsal Horn

The influence of YM-230888 on the intricate signaling pathways of the spinal cord dorsal horn, a key area for processing sensory information, including pain, has been an area of interest. As a selective mGlu1 receptor antagonist, its effects are primarily linked to the modulation of glutamate, the main excitatory neurotransmitter in the central nervous system.

Group I metabotropic glutamate receptors, which include mGlu1, are known to generally enhance the release of glutamate. Therefore, an antagonist like YM-230888 would be expected to have an inhibitory effect on this release. In the context of the spinal cord dorsal horn, this modulation of glutamate neurotransmission is particularly relevant to nociceptive (pain) signaling. Studies on related mGluR1 antagonists have suggested a role in reducing noxious stimulus-induced glutamate release in this region. However, specific research detailing the direct effects of YM-230888 on glutamate release and neurotransmission within the spinal cord dorsal horn remains to be fully characterized.

Mechanistic Insights into Ym 230888 S Action

Detailed Molecular Basis of Receptor Recognition and Allosteric Interaction

YM 230888 functions by binding to an allosteric site on the mGlu1 receptor. nih.govnih.gov Unlike orthosteric ligands that bind to the primary neurotransmitter binding site (where glutamate (B1630785) normally binds), allosteric modulators bind to a distinct site on the receptor. nih.gov This allosteric binding event induces a conformational change in the receptor that alters its response to the orthosteric ligand. nih.gov In the case of this compound, this interaction results in negative modulation, effectively antagonizing the activity of the mGlu1 receptor. nih.gov

Docking studies have provided insights into the potential interactions between this compound and the mGlu1 receptor's allosteric binding site. These studies, based on co-crystal structures of mGlu1 bound to negative allosteric modulators (NAMs), suggest that specific residues within the receptor's transmembrane domain are involved in binding this compound. nih.govresearchgate.net For instance, residues such as Leu648, Val664, Pro756, and Trp798 have been identified as forming strong hydrophobic interactions with this compound. nih.gov Additionally, Gln660 has been shown to form a strong hydrogen bond with the compound. nih.gov

Impact on G Protein-Coupled Receptor Signaling Pathways and Effector Systems

The mGlu1 receptor belongs to Group I of the metabotropic glutamate receptors, which are primarily coupled to Gq proteins. nih.govnews-medical.net Activation of Group I mGluRs typically leads to the activation of phospholipase C (PLC). news-medical.netnih.gov As a selective antagonist of mGlu1, this compound inhibits the downstream signaling initiated by the activation of this receptor. medchemexpress.comtocris.commedchemexpress.com

By blocking mGlu1 receptor activity, this compound interferes with the Gq protein signaling pathway. This disruption prevents the cascade of events that would normally follow mGlu1 activation, including the activation of effector systems like phospholipase C. biosynth.comnih.govwikipedia.orgnih.govresearchgate.net The functional consequence of this inhibition is a reduction in the signaling pathways typically mediated by mGlu1 receptors. medchemexpress.comtocris.commedchemexpress.com

Modulation of Specific Intracellular Signaling Cascades

The inhibition of mGlu1 receptor activity by this compound directly impacts several key intracellular signaling cascades.

Regulation of Cytosolic Calcium Ion Concentration

Group I mGluRs, including mGlu1, are known to increase intracellular calcium ion concentration ([Ca2+]i) through the activation of phospholipase C. biosynth.comnih.govwikipedia.orgnih.govnih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netyoutube.com IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, thereby increasing cytosolic calcium levels. youtube.com

As an mGlu1 antagonist, this compound inhibits this cascade. By blocking mGlu1-mediated PLC activation, this compound reduces the production of IP3, consequently leading to a decrease in the release of calcium from intracellular stores and a reduction in cytosolic calcium ion concentration that would otherwise be elevated by mGlu1 activation. biosynth.comnih.govnih.gov

Influence on Phospholipase C Activity and Protein Kinase C Activation

As mentioned, mGlu1 receptors are coupled to Gq proteins, which activate phospholipase C (PLC). biosynth.comnih.govwikipedia.orgnih.govnews-medical.netnih.gov PLC hydrolyzes PIP2 to generate IP3 and DAG. researchgate.netyoutube.com While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane and, along with calcium, activates protein kinase C (PKC). youtube.comahajournals.org

This compound, by antagonizing the mGlu1 receptor, inhibits the activation of PLC. biosynth.comnih.govwikipedia.orgnih.gov This reduced PLC activity leads to decreased production of both IP3 and DAG. The diminished levels of DAG, coupled with the reduced increase in cytosolic calcium, result in decreased activation of protein kinase C that would otherwise be stimulated by mGlu1 signaling. biosynth.comnih.govnih.govnih.govresearchgate.netmedchemexpress.com

This compound has been shown to inhibit mGlu1-mediated inositol phosphate (B84403) production in rat cerebellar granule cells with an IC50 value of 13 nM. medchemexpress.comtocris.comnih.govmedchemexpress.com This directly reflects its inhibitory effect on the PLC pathway downstream of mGlu1.

Potential Interactions with MAPK Cascade Pathways

Metabotropic glutamate receptors, including Group I mGluRs, have been implicated in the regulation of MAPK (Mitogen-Activated Protein Kinase) cascade pathways. wikipedia.orgnih.gov MAPK pathways are involved in various cellular processes such as cell growth, differentiation, proliferation, survival, and stress responses. mycancergenome.orgbio-techne.commdpi.com While the precise mechanisms linking mGlu1 signaling to specific MAPK cascades can be complex and context-dependent, activation of Group I mGluRs can, in some instances, influence MAPK activity. wikipedia.org

Given that this compound is a selective mGlu1 antagonist, it has the potential to modulate MAPK signaling pathways that are downstream of mGlu1 receptor activation. nih.gov By blocking the upstream mGlu1 signal, this compound may indirectly affect the activity of components within the MAPK cascade, although specific detailed research findings directly linking this compound to the modulation of MAPK pathways were not extensively available in the provided context. The general link between mGlu1 and MAPK suggests that this compound could influence these pathways by inhibiting the mGlu1-dependent signaling inputs. wikipedia.orgnih.gov

Key Research Findings Related to this compound's Mechanism

| Parameter | Value | Cell Type / Model | Reference |

| mGlu1 Receptor Binding Affinity (Ki) | 13 ± 2.5 nM | Allosteric site | nih.gov |

| Inhibition of Inositol Phosphate Production (IC50) | 13 ± 2.4 nM | Rat cerebellar granule cells | nih.gov |

Synthetic Methodologies and Structure Activity Relationship Sar Research

General Synthetic Routes for Thienopyrimidine Derivatives

Thienopyrimidines, as fused heterocyclic compounds, can be synthesized through various routes, typically involving the construction of either the thiophene (B33073) ring onto a pre-formed pyrimidine (B1678525) or the pyrimidine ring onto a thiophene derivative. nih.govaun.edu.eg The specific synthetic pathway often depends on the desired substitution pattern of the final thienopyrimidine core.

One common approach involves starting from 2-aminothiophene derivatives and reacting them with appropriate reagents to build the pyrimidine ring. For instance, reactions with triethyl orthoformate followed by cyclization with amines can yield 3-substituted thienopyrimidinone derivatives. nih.gov Another method involves the condensation of 2-aminothiophene amino esters with compounds like ethoxycarbonyl isothiocyanate or aryl isothiocyanates, followed by cyclization. nih.govnih.gov

Alternatively, the synthesis can commence with a pyrimidine ring and involve the annulation of a thiophene ring. General procedures for synthesizing thienopyrimidine derivatives have been reported, often utilizing reactions of substituted thiophenes with various carbonyl compounds or other reactive intermediates to form the fused ring system. nih.govtandfonline.com The choice of reagents and reaction conditions dictates the position and nature of substituents on the thienopyrimidine scaffold.

Strategies for Enantioselective Synthesis of YM 230888

This compound possesses a specific stereochemistry, being the (R)-enantiomer. nih.gov Achieving the enantioselective synthesis of such chiral molecules is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological profiles. While general methods for the synthesis of thienopyrimidine derivatives exist, the specific enantioselective synthesis of this compound requires specialized strategies.

Enantioselective synthesis typically involves the use of chiral catalysts, ligands, or auxiliaries to control the formation of a specific stereoisomer during a key reaction step. organic-chemistry.orgiisc.ac.inepfl.ch For compounds like this compound, which contains a chiral center at the tetrahydro-2-furyl methylamine (B109427) moiety, the introduction of this stereocenter in a controlled manner is essential.

Although detailed specific synthetic routes for the enantioselective synthesis of this compound are not extensively described in the provided search results, the presence of the (R)- designation in its chemical name indicates that a method controlling the stereochemistry at the tetrahydrofuran (B95107) ring's methylamine attachment point is employed. nih.gov This could involve asymmetric synthesis techniques applied to a precursor containing the tetrahydrofuran ring or a late-stage resolution of a racemic mixture. Research in enantioselective synthesis often explores palladium-catalyzed asymmetric allylic alkylation or other catalytic methods to achieve high enantiomeric excesses. organic-chemistry.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized mGluR1 Antagonism

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure affect its biological activity. For this compound and related thienopyrimidine derivatives acting as mGluR1 antagonists, SAR studies aim to identify molecular features critical for potent and selective binding to the mGluR1 receptor, particularly at its allosteric site. nih.govresearchgate.net

This compound is known to bind to an allosteric site of the mGluR1 receptor. researchgate.net Allosteric modulators bind to a site distinct from the orthosteric site where the endogenous ligand (glutamate) binds, and they modulate the receptor's activity by inducing conformational changes. nih.govnih.gov

Identification of Critical Pharmacophores for Affinity and Selectivity

SAR studies on mGluR1 antagonists, including thienopyrimidine derivatives, focus on identifying pharmacophores – the essential features of a molecule responsible for its biological activity. For allosteric modulators of mGluR1, these pharmacophores interact with specific residues within the transmembrane domain of the receptor. nih.gov

While specific detailed SAR data for this compound is not comprehensively available in the search results, studies on similar mGluR1 allosteric antagonists highlight the importance of certain structural elements. For instance, research on other chemotypes of mGluR1 NAMs has explored the impact of substituents on aromatic rings and aliphatic chains on potency and selectivity. acs.orgresearchgate.net These studies often involve the synthesis of a series of analogs with systematic modifications and evaluating their binding affinity and functional activity at mGluR1 and other related receptors (e.g., mGluR5) to assess selectivity. nih.govacs.org

Key pharmacophores for mGluR1 allosteric antagonists often involve lipophilic regions that interact with hydrophobic pockets in the allosteric binding site, as well as hydrogen bond donors or acceptors that form specific interactions with receptor residues. The thienopyrimidine core, the cycloheptyl group, and the tetrahydrofuryl methylamine moiety in this compound all contribute to its interaction with the mGluR1 receptor. The specific arrangement and electronic properties of these groups are crucial for optimal binding affinity and selectivity over other mGluR subtypes.

Design and Synthesis of Analogs for Enhanced Allosteric Site Interaction

Based on the identified critical pharmacophores, medicinal chemists design and synthesize analogs of lead compounds like this compound to improve their interaction with the mGluR1 allosteric site. This involves making targeted modifications to the molecule's structure and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.

Analogs can be designed to enhance specific interactions (e.g., strengthening hydrogen bonds or optimizing van der Waals interactions) or to improve the molecule's fit within the allosteric binding pocket. nih.gov This iterative process of design, synthesis, and biological evaluation is central to optimizing the pharmacological profile of mGluR1 antagonists.

Studies on mGluR1 allosteric modulators have investigated modifications to various parts of the molecule, including the central heterocyclic core, peripheral substituents, and linker regions. acs.orgresearchgate.net The goal is to develop compounds with increased affinity for mGluR1, improved selectivity against other mGluR subtypes (particularly mGluR5, given its structural similarity), and favorable pharmacological properties. nih.govacs.org The specific strategies employed for this compound analogs would likely involve exploring variations of the cycloheptyl and tetrahydrofuryl methylamine substituents, as well as modifications to the thienopyrimidine core, to fine-tune interactions with the mGluR1 allosteric site and potentially overcome limitations such as species selectivity observed with some mGluR1 NAMs. acs.org

Methodological Considerations in Ym 230888 Research

Experimental Design Principles for Preclinical Studies

Preclinical studies are foundational to drug development, aiming to evaluate the safety, efficacy, and potential side effects of a compound before human trials. These studies are meticulously designed to emulate conditions expected in clinical settings, utilizing appropriate models and incorporating statistical analyses to ensure robust outcomes. Key aspects of preclinical study design include defining clear objectives, selecting suitable models, determining sample size, and establishing endpoints for measuring efficacy and safety. ppd.comanilocus.com Adherence to guidelines such as Good Laboratory Practice (GLP) is crucial for ensuring the reliability of results. ppd.com

Selection and Robust Characterization of In Vitro Cell Systems

The selection and characterization of in vitro cell systems are critical for understanding the cellular mechanisms of action of compounds like YM 230888. For this compound, which acts as a selective mGlu1 antagonist, rat cerebellar granule cells have been utilized. These cells are relevant as they express mGlu1 receptors, allowing for the assessment of the compound's ability to inhibit mGlu1-mediated signaling pathways, such as inositol (B14025) phosphate (B84403) production. tocris.com Robust characterization involves confirming the presence and functional coupling of the target receptor in the chosen cell line and ensuring the assay system is sensitive and reliable for detecting the compound's effects.

Development and Validation of In Vivo Animal Models for Specific Disease Phenotypes

In vivo animal models are indispensable for evaluating the effects of this compound in a complex biological system, particularly for conditions like chronic pain where mGlu1 receptors are implicated. nih.gov The development and validation of these models are crucial to ensure they accurately reflect the specific disease phenotype being studied. For assessing the antinociceptive profile of this compound, various rodent chronic pain models have been employed. nih.gov These include models of mechanical allodynia induced by spinal nerve ligation and hyperalgesia induced by streptozotocin. nih.govmedchemexpress.com Additionally, models of arthritic pain induced by complete Freund's adjuvant have been used. nih.gov

Validation of these models involves demonstrating that they exhibit key characteristics of the human disease state and that they are responsive to known therapeutic agents. Ethical considerations and adherence to guidelines like the 3Rs (Replacement, Reduction, and Refinement) are paramount in the design and conduct of animal studies. anilocus.comnamsa.com

Advanced Techniques for Pharmacological Assessment

Detailed pharmacological assessment of this compound involves advanced techniques to quantify its interaction with target receptors and evaluate its functional effects.

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are widely used to characterize the binding of compounds to their target receptors, providing information on affinity (Ki) and receptor occupancy. sygnaturediscovery.comnih.gov In the context of this compound, radioligand binding assays have been used to determine its affinity for the mGlu1 receptor. This compound has been shown to bind to an allosteric site of the mGlu1 receptor with a Ki value of 13 ± 2.5 nM. nih.gov These assays typically involve incubating cell membranes or tissue homogenates containing the receptor with a radiolabeled ligand and varying concentrations of the test compound to determine its ability to compete for binding sites. sygnaturediscovery.comnih.gov

Functional Assays for Quantifying Receptor Activity Modulation

Functional assays are essential for quantifying how this compound modulates the activity of the mGlu1 receptor. Since mGlu1 receptors are Gq-coupled receptors, they activate the phospholipase C (PLC) pathway, leading to the production of inositol phosphate (IP). news-medical.netnih.gov Functional assays measuring the inhibition of mGlu1-mediated inositol phosphate production are commonly used. This compound has been shown to inhibit mGlu1-mediated inositol phosphate production in rat cerebellar granule cells with an IC50 value of 13 ± 2.4 nM. tocris.comnih.gov These assays provide crucial data on the compound's potency in a cellular context and confirm its antagonistic activity.

Behavioral Paradigms for Evaluating Antinociception in Rodent Models

Behavioral paradigms in rodent models are used to evaluate the antinociceptive effects of this compound. These paradigms assess the compound's ability to reduce pain-related behaviors in response to noxious stimuli or in chronic pain states. In studies investigating this compound, behavioral tests have demonstrated its effectiveness in reducing mechanical allodynia in spinal nerve ligation models and hyperalgesia in streptozotocin-induced models. nih.gov Furthermore, this compound significantly reduced pain parameters in models of complete Freund's adjuvant-induced arthritic pain. nih.gov These behavioral assessments provide in vivo evidence of the potential therapeutic utility of this compound for various chronic pain conditions. nih.gov

Rigorous Data Analysis and Interpretation in Preclinical Investigations

Preclinical investigations involving this compound have employed rigorous data analysis techniques to interpret the compound's effects. These studies often involve in vitro assays to determine binding affinity and functional activity, as well as in vivo models to assess efficacy in living organisms.

In vitro studies have been crucial in characterizing this compound's interaction with the mGlu1 receptor. For instance, YM-230888 has been shown to bind to an allosteric site of the mGlu(1) receptor with a K(i) value of 13 ± 2.5 nM. It also inhibited mGlu(1)-mediated inositol phosphate production in rat cerebellar granule cells with an IC(50) value of 13 ± 2.4 nM. tocris.com These data points, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are fundamental in pharmacology for quantifying the potency of a compound in binding to a receptor and inhibiting its activity, respectively. The low nanomolar values obtained for this compound indicate a potent interaction with the mGlu1 receptor. tocris.com

In vivo preclinical studies have utilized various rodent models of pain to evaluate the analgesic efficacy of this compound. These models aim to mimic different types of pain conditions, such as cancer pain and neuropathic pain. Data collected from these studies typically include measurements of behavioral responses indicative of pain, such as mechanical allodynia or flinching.

One study demonstrated that YM-230888 recovered mechanical allodynia with an ED(50) value of 8.4 mg/kg p.o. in L5/L6 spinal nerve ligation models. tocris.com The ED50 (median effective dose) is a key parameter in in vivo pharmacology, representing the dose at which a compound produces a therapeutic effect in 50% of the tested subjects. This finding suggests that this compound is effective in reducing mechanical allodynia in this specific neuropathic pain model. Furthermore, YM-230888 showed an antinociceptive response at doses of 10 and 30 mg/kg p.o. in streptozotocin-induced hyperalgesia models. tocris.com It also significantly reduced pain parameters at a dose of 30 mg/kg p.o. in complete Freund's adjuvant-induced arthritic pain models. tocris.com

Data analysis in these preclinical studies involves statistical methods to compare the responses in animals treated with this compound to those in control groups (e.g., vehicle-treated or receiving standard analgesics). Statistical significance is typically determined to ascertain whether the observed effects are likely due to the treatment with this compound rather than random chance. The interpretation of these data involves correlating the in vitro findings (receptor binding and activity) with the in vivo observations (behavioral effects) to understand the compound's pharmacodynamic profile.

Interactive Table 1: Preclinical Efficacy Data for this compound

| Study Model | Parameter Measured | Value | Route of Administration | Citation |

| Rat cerebellar granule cells | mGlu1 Ki | 13 ± 2.5 nM | In vitro | tocris.com |

| Rat cerebellar granule cells | mGlu1 IC50 (IP production) | 13 ± 2.4 nM | In vitro | tocris.com |

| L5/L6 spinal nerve ligation (rat) | Mechanical allodynia ED50 | 8.4 mg/kg | p.o. | tocris.com |

| Streptozotocin-induced hyperalgesia (rodent) | Antinociceptive response | 10, 30 mg/kg | p.o. | tocris.com |

| Complete Freund's adjuvant-induced arthritis (rodent) | Pain parameters | 30 mg/kg | p.o. | tocris.com |

These findings collectively demonstrate the potential of this compound as an analgesic agent in various chronic pain conditions, based on rigorous preclinical data analysis and interpretation.

Ethical Considerations in Conducting Animal Research

The conduct of preclinical research involving animals, including studies with compounds like this compound, is subject to strict ethical considerations and guidelines. These guidelines are in place to ensure the humane treatment and welfare of the animals used in research. A foundational principle in animal research ethics is the concept of the "3 Rs": Replacement, Reduction, and Refinement. google.com.nascielo.org.mxapa.org

Replacement encourages the use of alternative methods to live animals whenever possible. While in vitro studies are utilized in the initial characterization of compounds like this compound, in vivo animal models are often necessary to understand the complex interactions of a compound within a living system and to assess its efficacy and potential effects on behavior. scielo.org.mxnih.gov

Reduction aims to minimize the number of animals used in research while still obtaining statistically significant and scientifically valid results. nih.govforskningsetikk.no This involves careful experimental design, including power calculations, to determine the minimum sample size required to answer the research question. forskningsetikk.no Researchers are responsible for considering whether the number of animals can be reduced without compromising the scientific quality of the experiments. forskningsetikk.no

Refinement focuses on minimizing pain, suffering, and distress in animals used in research. nih.govforskningsetikk.no This includes providing appropriate housing, care, and environmental enrichment. apa.org Researchers must carefully assess the potential impact of experimental procedures on animal welfare and implement measures to alleviate any discomfort. forskningsetikk.no This can involve the use of anesthesia and analgesics during and after procedures. apa.orgnih.govnih.gov All individuals involved in animal handling and experimentation must receive explicit instruction in experimental methods and the care of the species being studied. nih.govnih.gov

Ethical review committees, often known as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in overseeing animal research. scielo.org.mxapa.org These committees review research proposals to ensure that the use of animals is scientifically justified and that appropriate measures are in place to protect animal welfare. scielo.org.mxapa.org They assess the potential harm to the animals in relation to the potential benefits of the research for humans, animals, or the environment. forskningsetikk.no

Researchers conducting studies with this compound in animal models would be required to adhere to these ethical principles and regulations. This includes obtaining approval from the relevant ethics committee before initiating studies, carefully monitoring the animals for any signs of distress, and implementing humane endpoints when necessary. The scientific purpose of the research should be of sufficient potential significance to justify the use of animals. apa.orgnih.gov Transparency and sharing of data from animal experiments are also considered important to avoid unnecessary repetition of studies. forskningsetikk.no

| Principle | Description | Relevance to this compound Research |

| Replacement | Using alternatives to live animals whenever possible. | In vitro studies are used, but in vivo models are necessary to assess complex effects and efficacy. |

| Reduction | Minimizing the number of animals used. | Requires careful experimental design and statistical planning. |

| Refinement | Minimizing pain, suffering, and distress in animals. | Involves appropriate care, housing, and use of anesthesia/analgesia in pain models. |

Adherence to these ethical considerations is paramount in conducting responsible and humane preclinical research with compounds like this compound.

Future Directions and Identified Research Gaps for Ym 230888

Exploration of Novel Therapeutic Indications Beyond Pain and Seizures

While YM 230888 has been primarily studied for its effects on chronic pain and the involvement of mGluR1 in seizures has been noted, there is a significant research gap in exploring its potential therapeutic applications beyond these areas. researchgate.nettocris.commdpi.comnih.gov Glutamate (B1630785) receptors are implicated in a wide range of neurological and psychiatric disorders, including anxiety, ischemia, Parkinson's disease, and schizophrenia. tocris.comnews-medical.net Given this compound's selective antagonism of mGluR1, further research is warranted to investigate its effects in preclinical models of these conditions. Exploring its efficacy in models of neurodegenerative diseases or other central nervous system disorders where glutamatergic signaling is dysregulated could reveal novel therapeutic opportunities. mdpi.com

Investigation of Long-Term Pharmacological Effects and Receptor Desensitization

Research on the long-term pharmacological effects of this compound and the potential for mGluR1 receptor desensitization following prolonged exposure represents a crucial research gap. While studies have examined short-term effects in pain models, the consequences of chronic administration on receptor function and downstream signaling pathways are not well-documented. researchgate.net Understanding whether sustained mGluR1 antagonism leads to receptor desensitization or other adaptive changes is essential for evaluating its long-term therapeutic viability and potential for tolerance development. Studies investigating the mechanisms of receptor regulation, including phosphorylation and internalization, in response to chronic this compound treatment are needed. Research into receptor desensitization in the context of other receptors, such as GABAA receptors and nicotinic acetylcholine (B1216132) receptors, highlights the complexity of this phenomenon and the need for dedicated studies on mGluR1. nih.govnih.govbiorxiv.org

Application of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

The application of advanced omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful avenue for comprehensively elucidating the molecular mechanisms underlying this compound's effects. wayne.edupharmafeatures.commdpi.comresearchgate.netfrontiersin.org While this compound is known to inhibit mGluR1-mediated inositol (B14025) phosphate (B84403) production, a detailed understanding of the complete signaling network modulated by this compound is lacking. researchgate.net Multi-omics approaches could identify the downstream molecular pathways, protein interactions, and metabolic changes influenced by mGluR1 antagonism. pharmafeatures.commdpi.comresearchgate.netfrontiersin.org This could reveal previously unappreciated targets or pathways that contribute to its therapeutic effects or identify potential off-target effects. Integrating data from different omics layers can provide a holistic perspective on the biological impact of this compound and uncover causal relationships. pharmafeatures.commdpi.comresearchgate.net

Development of Next-Generation Analogs with Improved Efficacy and Selectivity

This compound is described as a high-affinity, selective allosteric antagonist of mGluR1. wikipedia.orgresearchgate.net However, the development of next-generation analogs with potentially improved efficacy, selectivity, pharmacokinetic properties, and reduced off-target effects is a continuous area of research in drug discovery. researchgate.net Future research should focus on structure-activity relationship studies based on the this compound scaffold to design and synthesize novel compounds with enhanced pharmacological profiles. researchgate.net Investigating modifications that could influence binding kinetics, receptor subtype selectivity within Group I mGluRs (mGluR1 and mGluR5), or improve brain penetration could lead to the identification of superior therapeutic candidates. researchgate.net Homology modeling and molecular docking studies, similar to those used in research on other mGluR modulators, could guide the design of these analogs. researchgate.net

Strategies for Integrating Diverse Preclinical Research Findings for Knowledge Synthesis

A significant research gap lies in the comprehensive integration and synthesis of diverse preclinical research findings related to this compound and mGluR1 antagonism. uef.fifreseniusmedicalcare.commrc.ac.ukbio-rad.comnih.gov As research on this compound and its target receptor progresses across different disease models and investigative approaches (in vitro, in vivo, behavioral, molecular), there is a need for systematic strategies to integrate this accumulating knowledge. This includes developing robust data sharing platforms, employing meta-analysis techniques, and utilizing computational modeling to synthesize findings from disparate studies. uef.fifreseniusmedicalcare.commrc.ac.ukbio-rad.comnih.gov Effective integration can help identify overarching principles of mGluR1 function and antagonism, prioritize future research directions, and facilitate the translation of preclinical findings to potential clinical applications. uef.fifreseniusmedicalcare.commrc.ac.ukbio-rad.comnih.gov Addressing the reproducibility crisis in preclinical research is also crucial for reliable knowledge synthesis. nih.gov

常见问题

Q. What methodologies enable QSAR-driven optimization of this compound derivatives?

- Methodological Answer : Curate a dataset of analogs with structural variations (e.g., ring substitutions, stereochemistry) and corresponding bioactivity. Train machine learning models (e.g., random forest, neural networks) using descriptors like logP, polar surface area, and H-bond donors. Validate predictions via synthesis and testing. Prioritize compounds with improved potency and reduced cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。